3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, where precursors like benzohydrazides react with diketones in the presence of acetic acid, yielding pyrazole derivatives after recrystallization from suitable solvents such as ethanol (Channar et al., 2019). This process emphasizes the importance of selecting appropriate starting materials and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular and crystal structure of pyrazole derivatives can be determined using single-crystal X-ray diffraction, revealing details such as the crystal system, space group, and conformation. For instance, some compounds crystallize in the triclinic system with a specific space group and exhibit anti-conformations between certain bonds (Channar et al., 2019).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives with other compounds, such as cyclohexylamine, can yield different products based on the substituents present. These reactions can involve nucleophilic substitution or condensation followed by hydrolysis, leading to products with distinct molecular and electronic structures (Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the nature of their substituents and the conditions under which they are synthesized and analyzed (Channar et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal in understanding the behavior of pyrazole derivatives in various chemical environments. Studies involving NBO analysis and geometry optimizations can provide insights into the electronic structures and potential resonance interactions within these compounds (Channar et al., 2019).
Scientific Research Applications
Synthesis and Conformational Analysis
Compounds related to "3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide" have been synthesized for various studies, including their structural and conformational analysis. For example, the synthesis and conformational studies of pyrazole derivatives have been reported, highlighting the molecular and crystal structure determination through single-crystal X-ray diffraction. These studies provide insights into the geometric and electronic structures of pyrazole compounds, which are essential for understanding their reactivity and potential applications in material science and pharmaceuticals (Channar et al., 2019).
Antimicrobial Activities
Pyrazole derivatives have been investigated for their antimicrobial activities. Synthesis of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives and testing them as antimicrobial agents indicate the potential of pyrazole compounds in developing new antimicrobial drugs (Hawas et al., 2012).
Pharmacological Activities
Research into the synthesis and pharmacological activities of pyrazole derivatives, including their anti-inflammatory properties, signifies the potential of these compounds in medicinal chemistry. The study on substituted pyrazole derivatives prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides highlights their less toxicity and good anti-inflammatory activities, suggesting their application in drug discovery (Abdulla et al., 2013).
Insecticidal Activity
The stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines has been explored, with studies demonstrating the potential of pyrazole derivatives in developing new insecticides. The investigation into the activity of different isomers against pests like cockroaches and flies reveals the importance of the conformation of substituents on the pyrazoline ring for insecticidal effects (Hasan et al., 1996).
properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-cyclohexylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-15-10-19-21(12-15)11-13-5-4-6-14(9-13)17(22)20-16-7-2-1-3-8-16/h4-6,9-10,12,16H,1-3,7-8,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJSAPZHHABMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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